1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

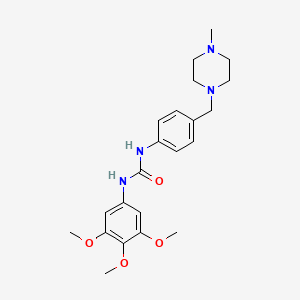

This urea derivative features a 3,4,5-trimethoxyphenyl group (R1) and a 4-((4-methylpiperazin-1-yl)methyl)phenyl substituent (R) (Figure 1). The 3,4,5-trimethoxyphenyl moiety is commonly associated with bioactivity in kinase inhibitors and antiproliferative agents, while the 4-methylpiperazine group enhances solubility and bioavailability . Evidence indicates herbicidal activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass) .

Properties

IUPAC Name |

1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4/c1-25-9-11-26(12-10-25)15-16-5-7-17(8-6-16)23-22(27)24-18-13-19(28-2)21(30-4)20(14-18)29-3/h5-8,13-14H,9-12,15H2,1-4H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZRXSJREJSGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea, also known by its CAS number 898783-42-1, is a compound of significant interest due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 294.39 g/mol. Key physical properties include:

- Density : 1.11 g/cm³

- Boiling Point : 429.7 °C at 760 mmHg

- LogP : 2.54 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer research and neuropharmacology. The following sections detail specific activities and findings.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it binds to the ATP binding pocket in FLT3, a receptor tyrosine kinase implicated in leukemia, forming multiple hydrogen bonds with critical residues .

- Case Study : In vivo studies using MV4-11 xenograft models demonstrated that daily oral administration of the compound at doses of 20 mg/kg significantly inhibited tumor growth without inducing cardiotoxicity associated with hERG channel inhibition .

Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological applications:

- Dopaminergic Activity : The compound's structure allows for interaction with dopamine receptors, which may lead to effects on mood and cognition. Preliminary studies suggest it may enhance dopaminergic signaling pathways .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Anticancer Activity | Neuropharmacological Effects | Other Activities |

|---|---|---|---|

| Compound A | Moderate | Low | Antimicrobial |

| Compound B | High | Moderate | Antioxidant |

| Target Compound | High | Moderate | Anti-inflammatory |

Mechanisms and Pathways

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Kinases : The compound effectively inhibits kinases such as FLT3 and CSF-1R, which are crucial for cell signaling in cancer progression.

- Antioxidant Properties : It exhibits antioxidant activity, potentially reducing oxidative stress in cells .

- Inflammatory Pathway Modulation : Evidence suggests it may modulate inflammatory pathways, contributing to its therapeutic effects in various diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives with Varied Substituents

Key Compounds :

1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5f) Structure: Replaces the 4-methylpiperazine group with a 2,4-difluorophenyl moiety and introduces a pyridinyl-trimethoxyphenoxy hybrid R1 group. Activity: Antiproliferative (exact targets unspecified; synthesized for oncology screening) . Comparison: The fluorine atoms may enhance metabolic stability, while the pyridinyl group could modulate target selectivity compared to the main compound’s herbicidal focus.

K 03861 (CAS 853299-07-7)

- Structure : Shares the 4-((4-methylpiperazin-1-yl)methyl)phenyl group but adds a trifluoromethyl and a pyrimidinyl-oxy group in R1.

- Activity : Potent FLT3 inhibitor (IC₅₀ = 2 nM) for acute myeloid leukemia, overcoming drug resistance .

- Comparison : The trifluoromethyl group and pyrimidinyl component enhance kinase binding affinity, diverging from the main compound’s herbicidal mechanism .

Data Table 1: Urea-Based Analogs

Non-Urea Derivatives with Shared Moieties

Key Compounds :

(E)-1-[4-(4-Methylpiperazin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CID: 60195331) Structure: Chalcone backbone with identical substituents to the main compound but linked via a propenone group instead of urea. Activity: SARS-CoV-2 main protease inhibitor (docking score: -8.2 kcal/mol) . Comparison: The chalcone core facilitates π-π stacking in protease binding, whereas the urea group in the main compound may favor hydrogen bonding in herbicidal targets.

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one Structure: Propanone backbone with 3,4,5-trimethoxyphenyl and 4-methoxyphenyl groups. Activity: Anticancer candidate (exact mechanism unspecified) .

Structural Determinants of Activity

- 3,4,5-Trimethoxyphenyl Group : Common in kinase inhibitors (e.g., FLT3 , microtubule disruptors). Its planar structure aids π-π interactions in enzymatic pockets.

- 4-Methylpiperazine : Enhances water solubility (logP reduction) and bioavailability, critical for CNS-penetrant drugs .

- Urea vs. Chalcone/Propanone Linkers: Urea provides hydrogen-bond donors/acceptors for target engagement, while chalcones rely on conjugated systems for protease inhibition .

Research Implications

- Herbicidal Optimization : Modifying the 4-methylpiperazine group (e.g., fluorination) could improve barnyard grass activity .

- Kinase Inhibitor Design : The success of K 03861 suggests that adding electron-withdrawing groups (e.g., CF₃) to the main compound’s scaffold may repurpose it for oncology .

- Fragment-Based Screening : Crystallographic studies (e.g., SHELX-refined structures ) could resolve binding modes of urea derivatives for rational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.